![molecular formula C8H8N2O3 B2703806 2-(6-Carbamoylpyridin-3-yl)acetic acid CAS No. 2091244-29-8](/img/structure/B2703806.png)
2-(6-Carbamoylpyridin-3-yl)acetic acid
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Description
“2-(6-Carbamoylpyridin-3-yl)acetic acid” is a chemical compound with a molecular weight of 180.16 . This compound is used in scientific research and holds potential for various applications.
Molecular Structure Analysis
The IUPAC name of this compound is “2-(6-carbamoylpyridin-3-yl)acetic acid” and its InChI code is "1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 180.16 . The storage temperature is room temperature .Scientific Research Applications
Anticancer Agent Synthesis : A study highlights the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating their potential as anticancer agents. This research involved hydrolysis and catalytic hydrogenation processes to produce compounds that affected the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia, indicating its application in developing novel anticancer drugs (Temple et al., 1983).
Organometallic Chemistry : Another application is in the synthesis of a C∧N∧C tridentate platinum complex, where 2,6-diphenylpyridine is metalated to yield a complex with significant potential in catalysis and material science (Cave et al., 1999).
ACE Inhibitor Development : Research on alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and their effectiveness as angiotensin-converting enzyme (ACE) inhibitors for hypertension treatment showcases the therapeutic application of this compound class (Yanagisawa et al., 1988).
Antimicrobial Compound Synthesis : The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activity suggest its use in developing new antimicrobial agents. This study highlights the potential of these compounds against various microbial strains (Noolvi et al., 2016).
Bone Turnover Modulation : A study identifying a potent and selective antagonist of the alpha(v)beta(3) receptor for potential use in preventing and treating osteoporosis underlines the role of this chemical framework in modulating bone turnover. This research opens pathways for clinical development in osteoporosis treatment (Hutchinson et al., 2003).
properties
IUPAC Name |
2-(6-carbamoylpyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMSKWIIDCFTAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Carbamoylpyridin-3-yl)acetic acid | |
CAS RN |
2091244-29-8 |
Source
|
Record name | 2-(6-carbamoylpyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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